

GC-MS fragmentation pattern of CAS 55954-24-0

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Compound of Interest

Compound Name:	Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
CAS No.:	1250898-69-1
Cat. No.:	B1526369

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GC-MS Fragmentation Guide: Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0)[1]

Executive Summary

This technical guide provides a definitive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical building blocks, precise identification of this compound against its positional isomers (2,4- and 3,4-dichloro analogs) is essential for purity profiling and forensic analysis.

This guide moves beyond basic spectral matching, offering a mechanistic breakdown of ion formation, isotopic abundance validation, and chromatographic retention behavior relative to key alternatives.

Chemical Identity & Physicochemical Context

- Chemical Name: Methyl 2-(3,5-dichlorophenyl)acetate
- CAS Number: 55954-24-0[1]

- Molecular Formula: C
H
Cl
O
- Monoisotopic Mass: 218.0 u
- Structural Features: A phenyl ring substituted with chlorine atoms at the meta positions (3 and 5), linked to a methyl acetate moiety via a methylene bridge. The symmetry of the 3,5-substitution pattern significantly influences its chromatographic behavior compared to asymmetric isomers.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column, which is the industry standard for separating chlorinated aromatic esters.

Instrument Parameters:

- System: Agilent 7890B GC / 5977B MSD (or equivalent).
- Column: DB-5MS UI (30 m × 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Initial: 60°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Final: 280°C (hold 3 min).
- Ion Source: Electron Ionization (EI), 70 eV, 230°C.

- Scan Range:m/z 40–350.

Validation Check: The presence of the molecular ion cluster at m/z 218/220/222 with a 9:6:1 intensity ratio confirms the presence of two chlorine atoms. Deviations from this ratio indicate co-eluting interferences.

Fragmentation Analysis: Mechanistic Causality

The mass spectrum of CAS 55954-24-0 is dominated by benzylic cleavage, a hallmark of phenylacetate derivatives.

Primary Fragmentation Pathway

- Molecular Ion (M):m/z 218. The radical cation is stable enough to be observed, though not the base peak.
- Base Peak (M – 59):m/z 159.
 - Mechanism: Cleavage of the ester bond (loss of the carbomethoxy radical, COOCH_3).
 - Result: Formation of the 3,5-dichlorobenzyl cation. This ion likely rearranges to a stable dichlorotropylium ion structure, explaining its high abundance (100%).
- Secondary Ion (M – 31):m/z 187.
 - Mechanism: OCH_3 -cleavage loss of the methoxy radical (OCH_3).
 - Result: Formation of the corresponding acylium ion $[\text{Ar}-\text{CH}]$

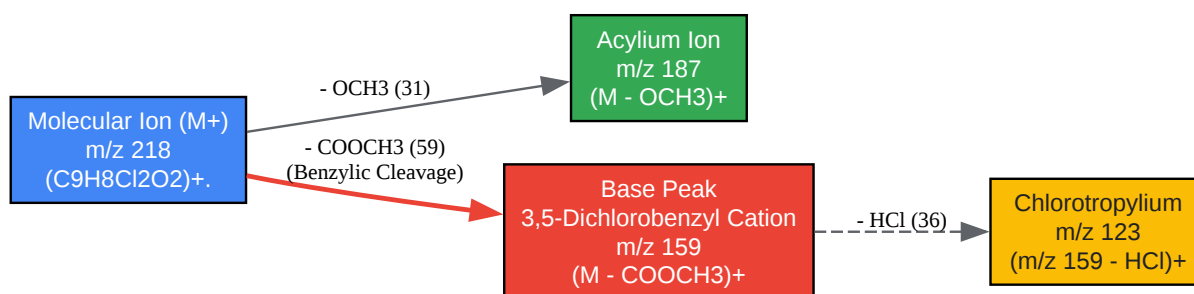
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- Tertiary Decay:m/z 123.
 - Mechanism: Loss of HCl (36 u) from the m/z 159 ion.
 - Result: Chlorophenyl cation / Chlorotropylium variant.

Visualization of Fragmentation Pathway



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Figure 1: Mechanistic fragmentation pathway of Methyl 2-(3,5-dichlorophenyl)acetate under 70 eV EI conditions.

Comparative Analysis: Isomer Differentiation

Distinguishing CAS 55954-24-0 from its isomers (2,4-dichloro and 3,4-dichloro analogs) is critical. While mass spectra are similar, retention time (RT) and ion ratios provide the necessary resolution.

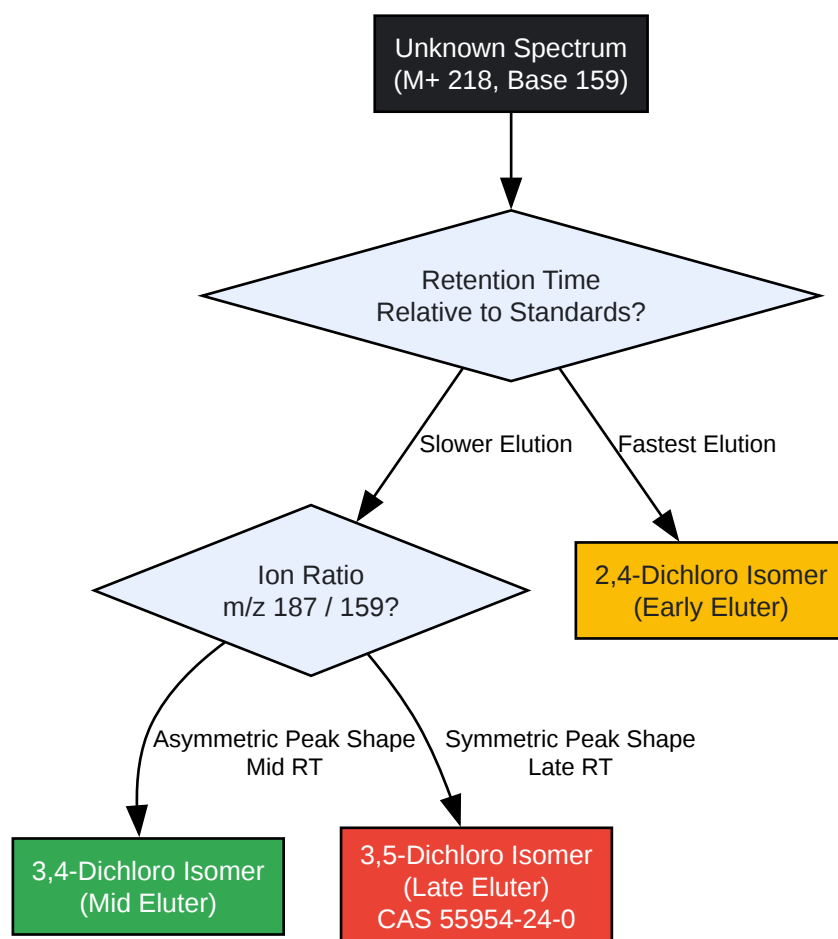
Table 1: Comparison of Dichlorophenylacetate Isomers

Feature	3,5-Dichloro (CAS 55954-24-0)	2,4-Dichloro (Alternative A)	3,4-Dichloro (Alternative B)
Structure Type	Meta, Meta (Symmetric)	Ortho, Para (Asymmetric)	Meta, Para (Asymmetric)
Base Peak	m/z 159	m/z 159	m/z 159
Ortho Effect	None	High (Cl near ester group)	None
Key Ion Ratio (m/z 187/159)	Medium (~20-30%)	Low (<10%)	Medium (~20-30%)
Retention Time (RT)	Late Eluter	Early Eluter	Intermediate
Boiling Point Trend	Highest (Symmetry/Packing)	Lowest (Steric Shielding)	Intermediate

Differentiation Logic:

- **Retention Time Rule:** On non-polar columns (DB-5MS), ortho-substituted isomers (2,4-dichloro) elute earlier than meta/para isomers due to steric inhibition of intermolecular van der Waals forces. The 3,5-isomer, being the most symmetric, typically elutes last or very close to the 3,4-isomer.
- **Ortho Effect in MS:** The 2,4-isomer may show a suppressed m/z 187 peak because the ortho-chlorine can sterically hinder the formation of the acylium ion or facilitate alternative elimination pathways (e.g., direct loss of ketene).

Decision Tree for Identification



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Figure 2: Decision logic for distinguishing CAS 55954-24-0 from positional isomers.

References

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- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Provides standard rules for ortho-effect and benzylic cleavage).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

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Sources

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